molecular formula C19H18FN7O B2890379 (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one CAS No. 1798981-48-2

(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one

Número de catálogo B2890379
Número CAS: 1798981-48-2
Peso molecular: 379.399
Clave InChI: PQEHCMGXBLNTIR-ZZXKWVIFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H18FN7O and its molecular weight is 379.399. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antagonist Activity and Therapeutic Potential A series of derivatives have shown significant 5-HT2 antagonist activity, indicating their potential as therapeutic agents. For instance, certain bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives exhibited potent 5-HT2 antagonist activity, surpassing that of ritanserin, without showing alpha 1 antagonist activity in vivo. This suggests their potential use in treating disorders related to the central 5-HT2 receptors (Watanabe et al., 1992).

Antitumor and Cytotoxic Activities Compounds with specific substituents demonstrated significant cytotoxicity against tumor cell lines in vitro and showed potent antitumor activity in vivo, highlighting their potential as antitumor agents. Notably, derivatives with the 3-cyano-5-fluorophenyl group exhibited potent activity against several tumor cells, including human carcinoma, without causing adverse effects in mice (Naito et al., 2005).

Antibacterial and Antifungal Activities Newly synthesized compounds showed moderate effects against bacterial and fungal species, suggesting their utility in developing antimicrobial agents. This includes derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety, which exhibited moderate antimicrobial activity (Abdel‐Aziz et al., 2008).

Antimicrobial Evaluation Against Resistant Strains Novel 8-fluoro Norfloxacin derivatives and their hybrids have been evaluated for antibacterial activity against resistant strains such as Klebsiella pneumoniae, methicillin-resistant Staphylococcus aureus, and methicillin & vancomycin-resistant S. aureus, showing increased potency compared to traditional antibiotics. This highlights the potential for developing new antibiotics to combat resistant bacterial strains (Sunduru et al., 2011).

Tyrosine Kinase Inhibitor for Chronic Myelogenous Leukemia Flumatinib, a derivative, is under clinical trials as a tyrosine kinase inhibitor for the treatment of chronic myelogenous leukemia (CML). The study aimed to identify its metabolites in CML patients to understand the metabolic pathways of flumatinib in humans after oral administration. The main metabolites identified were products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, providing insights into its metabolism in humans (Gong et al., 2010).

Propiedades

IUPAC Name

(E)-3-(4-fluorophenyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN7O/c20-16-4-1-15(2-5-16)3-6-19(28)26-9-7-25(8-10-26)17-11-18(23-13-22-17)27-14-21-12-24-27/h1-6,11-14H,7-10H2/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEHCMGXBLNTIR-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C=CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)/C=C/C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.